molecular formula C11H12OS B15075118 1-Cyclopropyl-2-(phenylthio)ethan-1-one

1-Cyclopropyl-2-(phenylthio)ethan-1-one

Cat. No.: B15075118
M. Wt: 192.28 g/mol
InChI Key: WOYOLJVPDYRLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(phenylthio)ethan-1-one is an organic compound with the molecular formula C11H12OS. It is characterized by the presence of a cyclopropyl group and a phenylthio group attached to an ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Chemical Reactions Analysis

1-Cyclopropyl-2-(phenylthio)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-2-(phenylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(phenylthio)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

1-cyclopropyl-2-phenylsulfanylethanone

InChI

InChI=1S/C11H12OS/c12-11(9-6-7-9)8-13-10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

WOYOLJVPDYRLNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=CC=CC=C2

Origin of Product

United States

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